molecular formula C14H15IN2O4S B014257 1,8-I-Aedans CAS No. 36930-64-0

1,8-I-Aedans

Cat. No. B014257
CAS RN: 36930-64-0
M. Wt: 434.25 g/mol
InChI Key: ZDIHEEHLFMMPKM-UHFFFAOYSA-N
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Description

1,8-I-Aedans is a chemical compound that is widely used in scientific research due to its unique properties. It is a small molecule that can be synthesized in a variety of ways and is used in a range of applications, including drug development and biotechnology. 1,8-I-Aedans has a wide range of biochemical and physiological effects and is a powerful tool for scientists to explore the complex biological processes in organisms.

Scientific Research Applications

Chromatography

1,8-I-Aedans can be analyzed by reverse phase (RP) High-Performance Liquid Chromatography (HPLC) method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It is also suitable for pharmacokinetics .

Mass Spectrometry

For Mass-Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase needs to be replaced with formic acid . This allows for the analysis of 1,8-I-Aedans in complex mixtures, providing valuable information about the molecular weight and structure of the compound .

Pharmacokinetics

The HPLC method used to analyze 1,8-I-Aedans is also suitable for pharmacokinetics . Pharmacokinetics studies how the body absorbs, distributes, metabolizes, and excretes drugs. This application is crucial in drug development and clinical settings to understand the behavior of 1,8-I-Aedans in the body .

Preparative Separation

The HPLC method can be used for the isolation of impurities in preparative separation . This application is essential in the purification of 1,8-I-Aedans, especially in the production of high-purity samples for further analysis .

Fluorescence Resonance Energy Transfer (FRET)

The intermolecular quenching between 5- (2′-aminoethyl)aminonaphthalene sulfonic acid (Edans) and 4- [ [4′- ( N, N -dimethylamino)phenyl]diazenyl]benzoic acid (Dabcyl) was studied by photometric and fluorimetric measurements . This suggests that 1,8-I-Aedans could potentially be used in FRET applications, which are widely used in biological and medical research to study protein interactions .

Education

The HPLC method used to analyze 1,8-I-Aedans is simple and can be used in educational settings . It represents a new generation of affordable and easy-to-learn HPLC instrumentation for schools, colleges, and universities .

Mechanism of Action

Target of Action

1,8-I-Aedans, also known as 5- { [2- (2-Iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid , is primarily used as a fluorescent marker in fluorescence spectroscopy . It reacts primarily with thiol compounds and sulfhydryl groups , making these its primary targets .

Mode of Action

The compound interacts with its targets by forming covalent bonds . Specifically, the iodoacetyl group in 1,8-I-Aedans reacts with the thiol group in the target molecule, resulting in a stable covalent bond . This reaction is highly specific and allows for precise labeling of the target molecule.

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and the presence of certain solvents.

Result of Action

The primary result of 1,8-I-Aedans’ action is the formation of a fluorescent label on the target molecule . This allows for the visualization and study of the target molecule under specific conditions. For example, the absorption spectrum of 1,8-I-Aedans overlaps well with the emission spectrum of tryptophan, making it useful as an acceptor in FRET experiments .

Action Environment

The action of 1,8-I-Aedans is influenced by several environmental factors. For example, its solubility and reactivity with thiols are affected by the pH of the environment . Additionally, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents , suggesting that light exposure may influence its stability and efficacy.

properties

IUPAC Name

8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHEEHLFMMPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190422
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36930-64-0
Record name 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36930-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-I-Aedans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,8-I-AEDANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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